molecular formula C20H20ClN3O3S B11614111 N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11614111
M. Wt: 417.9 g/mol
InChI Key: AQIRYAUBMNBGJQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. Overview N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule designed for research purposes. This compound features a 1,3,4-oxadiazole heterocycle, a structure frequently investigated in medicinal chemistry for its diverse biological activities. The molecule is further functionalized with a 4-chlorophenyl acetamide group and a 3-(4-methoxyphenyl)propyl chain, making it a hybrid structure of significant interest in the design of novel bioactive agents. Potential Research Applications & Value The core 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery. Based on the known properties of analogous compounds, this specific reagent may be of value in several early-stage research areas: Anticancer Research: Molecules containing 1,3,4-oxadiazole and acetamide moieties are often explored for their potential cytotoxic effects and ability to inhibit key enzymes involved in cancer cell proliferation . Kinase & Enzyme Inhibition: The structure is characteristic of compounds screened for activity against various kinases and other enzymatic targets, which can be useful in probing cellular signaling pathways . Chemical Biology & Probe Development: Researchers can utilize this compound as a building block or a core structure for developing molecular probes to study protein-ligand interactions or cellular processes. Handling & Storage Please consult the Safety Data Sheet (SDS) before handling. It is recommended to store the product in a cool, dry place, protected from light.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-26-17-11-5-14(6-12-17)3-2-4-19-23-24-20(27-19)28-13-18(25)22-16-9-7-15(21)8-10-16/h5-12H,2-4,13H2,1H3,(H,22,25)

InChI Key

AQIRYAUBMNBGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an alkylating agent under basic conditions.

    Attachment of the Methoxyphenyl Group: The oxadiazole intermediate is then reacted with 3-(4-methoxyphenyl)propyl bromide in the presence of a base to form the desired substitution on the oxadiazole ring.

    Formation of the Acetamide Linkage: The final step involves the reaction of the substituted oxadiazole with 4-chloroaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl rings can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Thiazole Hybrids ()

Compounds 7c–7f share the 1,3,4-oxadiazole scaffold but incorporate a 2-amino-1,3-thiazol-4-ylmethyl group instead of the 4-methoxyphenylpropyl chain. Key differences include:

  • Molecular Weight : The target compound (estimated molecular weight ~450–470 g/mol) is heavier than 7c–7f (375–389 g/mol), which could influence pharmacokinetics.
  • Melting Points : The target compound’s melting point is unspecified, but analogues like 7c–7f melt between 134–178°C, suggesting moderate thermal stability .
Table 1: Structural and Physical Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Substituents (R1/R2) Melting Point (°C)
Target Compound C22H22ClN3O3S (estimated) ~450–470 4-Cl-C6H4 / 4-MeO-C6H4-propyl Not reported
7c () C16H17N5O2S2 375 3-Me-C6H4 / thiazol-4-ylmethyl 134–136
7d () C17H19N5O2S2 389 4-Me-C6H4 / thiazol-4-ylmethyl 168–170

Indole-Oxadiazole Derivatives ()

Compounds 8t–8w feature a 1H-indol-3-ylmethyl group on the oxadiazole core and varied arylacetamide substituents:

  • Bioactivity : 8t–8w were tested for LOX inhibition, α-glucosidase inhibition, and BChE inhibition. For instance, 8t (C20H17ClN4O3S) showed moderate activity in these assays, though exact IC50 values are unspecified .

Benzofuran-Oxadiazole Hybrids ()

Compounds 2a and 2b (benzofuran-oxadiazole hybrids) exhibit antimicrobial activity:

  • Substituent Impact : The chloro (in 2a ) and methoxy (in 2b ) groups on the phenyl ring mirror the target compound’s 4-chlorophenyl and 4-methoxyphenyl groups, suggesting shared electronic profiles conducive to bioactivity .
  • Structural Flexibility : The benzofuran moiety in 2a–2b introduces rigidity, whereas the target compound’s propyl chain may enhance conformational flexibility .

Bromophenyl and Trifluoromethyl Analogues ()

The compound 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 336174-81-3) highlights:

  • Cost Implications : Priced at $499.07/5 mg, this analogue’s high cost may reflect synthetic complexity or potency, suggesting the target compound’s synthesis could face similar challenges .

Biological Activity

N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chlorinated phenyl group, an oxadiazole moiety, and a sulfanyl acetamide. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,3,4-oxadiazole derivatives under basic conditions. The resulting compound is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds often exhibit notable antimicrobial properties. In a study assessing the antibacterial efficacy of various synthesized oxadiazole derivatives, this compound demonstrated moderate to strong activity against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

The compound's effectiveness against Salmonella typhi and Bacillus subtilis suggests potential applications in treating infections caused by these pathogens .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase:

Enzyme IC50 Value (µM)
Urease2.14 ± 0.003
Acetylcholinesterase0.63 ± 0.001

These findings indicate that the compound may possess therapeutic potential in treating conditions related to enzyme dysregulation .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

  • Binding Interactions : Docking studies have shown that the compound can effectively bind to target proteins through hydrogen bonding and hydrophobic interactions.
  • Inhibition of Pathways : By inhibiting key enzymes like acetylcholinesterase, the compound may interfere with neurotransmitter breakdown, potentially enhancing cholinergic signaling.

Case Studies and Research Findings

In various studies focusing on similar compounds with oxadiazole structures, researchers have highlighted the following:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide?

  • Methodology :

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with acetic anhydride (70–80°C, 4–6 hours) .
  • Step 2 : Sulfanyl-acetamide coupling using a nucleophilic substitution reaction between the oxadiazole-thiolate and 2-chloro-N-(4-chlorophenyl)acetamide. This requires anhydrous DMF as a solvent and potassium carbonate as a base (room temperature, 12 hours) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the final product .

Q. How is structural confirmation of this compound achieved?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the oxadiazole ring (δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak [M+H]+^+ at m/z 460.08 (calculated) to verify molecular formula C20_{20}H17_{17}ClN3_3O3_3S .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond at 1.78 Å in the sulfanyl group) for absolute configuration validation .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

  • Key Variables :

  • Temperature : Elevated temperatures (>80°C) during oxadiazole formation risk side reactions (e.g., decomposition of the 4-methoxyphenylpropyl group) .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps but may require rigorous drying to avoid hydrolysis .
  • pH Control : Basic conditions (pH 8–9) stabilize the thiolate intermediate during sulfanyl group incorporation .
    • Data Contradictions :
  • Conflicting reports on optimal reaction times (8–24 hours) for coupling steps suggest substrate-dependent kinetics, necessitating TLC monitoring .

Q. What strategies optimize bioactivity by modifying substituents on the oxadiazole ring?

  • Case Studies :

  • Electron-Withdrawing Groups (e.g., Cl, NO2_2): Enhance metabolic stability but reduce solubility. Example: 4-chlorophenyl increases lipophilicity (LogP = 3.2 vs. 2.8 for unsubstituted phenyl) .
  • Electron-Donating Groups (e.g., OCH3_3): Improve solubility via hydrogen bonding but may lower target affinity. The 4-methoxyphenylpropyl group in this compound balances these effects .
    • Biological Testing :
  • Antimicrobial Assays : MIC values against S. aureus (8 µg/mL) correlate with the sulfanyl group’s ability to disrupt bacterial membrane integrity .
  • Molecular Docking : The oxadiazole ring interacts with ATP-binding pockets in kinase targets (e.g., EGFR, binding energy = -9.2 kcal/mol) .

Q. How can contradictions in spectroscopic data be resolved during characterization?

  • Common Issues :

  • Overlapping Peaks in NMR : Use DEPT-135 or 2D COSY to distinguish adjacent protons in the 4-methoxyphenylpropyl chain .
  • Mass Fragmentation Ambiguity : Compare with isotopic patterns (e.g., chlorine’s M+2 peak at 35.5% intensity) .
    • Case Example :
  • A reported IR carbonyl stretch at 1680 cm1^{-1} vs. 1705 cm^{-1 suggests polymorphism or solvent effects. Single-crystal XRD resolves this by confirming hydrogen-bonding networks .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (N2_2) to prevent oxidation of the sulfanyl group .
  • Purification : Use preparative HPLC for isomers (e.g., cis/trans propyl conformers) when column chromatography fails .
  • Bioactivity Validation : Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico docking to rationalize structure-activity relationships .

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